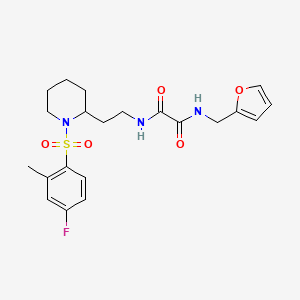

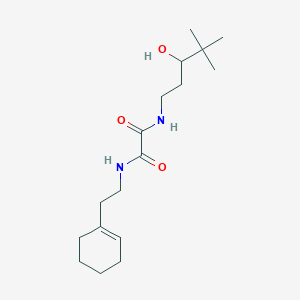

![molecular formula C26H23ClN2O5S B2554081 methyl 6-benzyl-2-(2-oxo-2H-chromene-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1331086-37-3](/img/structure/B2554081.png)

methyl 6-benzyl-2-(2-oxo-2H-chromene-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "methyl 6-benzyl-2-(2-oxo-2H-chromene-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride" is a complex organic molecule that appears to be related to a family of compounds synthesized for various pharmacological studies. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related thieno[2,3-c]pyridine derivatives, which are of interest due to their potential biological activities.

Synthesis Analysis

The synthesis of related thieno[2,3-c]pyridine derivatives involves starting materials such as tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur, which are then coupled with aromatic aldehydes to afford Schiff base compounds . These methods could potentially be adapted for the synthesis of the compound , although the specific details would depend on the particular functional groups present on the molecule.

Molecular Structure Analysis

The molecular structure of these compounds has been characterized using spectroscopic methods such as FTIR, 1H, and 13C NMR . X-ray crystallographic analysis has been employed to determine the crystal and molecular structure of a related compound, which crystallizes in the monoclinic space group P21/c and is stabilized by intramolecular hydrogen bonds . These techniques would likely be applicable to the analysis of the compound to determine its molecular conformation and stability.

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of the thieno[2,3-c]pyridine derivatives. However, the Schiff base formation mentioned in the synthesis suggests that these compounds could undergo further reactions typical of Schiff bases, such as nucleophilic addition or reduction .

Physical and Chemical Properties Analysis

The physical properties such as crystal system, space group, cell dimensions, and density have been reported for a related compound . The chemical properties, including the presence of intramolecular hydrogen bonding and the stabilization of the molecular structure, have been discussed . These properties are crucial for understanding the behavior of the compound in different environments and could be indicative of the properties of the compound .

Applications De Recherche Scientifique

Synthesis and Chemical Studies

The synthesis of novel pyrido and pyrimidine derivatives, including those structurally related to the specified compound, highlights the ongoing research in developing new chemical entities with potential biological activities. For instance, Bakhite et al. (2005) discuss the preparation of tetrahydropyridothienopyrimidine derivatives, indicating a methodological approach to accessing structurally complex and potentially biologically active compounds Bakhite, Al‐Sehemi, & Yamada, 2005.

Potential Biological and Pharmaceutical Applications

Research into chromeno and pyridine derivatives often targets their potential biological and pharmaceutical applications. Abd El Ghani et al. (2022) designed and synthesized a new series of chromeno[4,3-b]pyridine derivatives, evaluating them for their anticancer activities, specifically against breast cancer. This study signifies the interest in such compounds for their medicinal properties and potential therapeutic applications Abd El Ghani, Elmorsy, & Ibrahim, 2022.

Chemical Reactions and Functionalization

The chemistry of thieno and pyridine carboxylates, including their synthesis and reactions, offers insights into the versatility of these compounds in chemical synthesis and potential functionalization for various applications. Moloney (2001) explores the synthesis of methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, contributing to the development of novel molecules with potential anti-inflammatory properties Moloney, 2001.

Antimicrobial Activity

Compounds derived from pyridine and thieno[2,3-d]pyrimidine have been studied for their antimicrobial properties. Kolisnyk et al. (2015) synthesized novel derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides and evaluated their antimicrobial activity, suggesting the potential of these compounds in developing new antimicrobial agents Kolisnyk, Vlasov, Kovalenko, Osolodchenko, & Chernykh, 2015.

Orientations Futures

Propriétés

IUPAC Name |

methyl 6-benzyl-2-[(2-oxochromene-3-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N2O5S.ClH/c1-32-26(31)22-18-11-12-28(14-16-7-3-2-4-8-16)15-21(18)34-24(22)27-23(29)19-13-17-9-5-6-10-20(17)33-25(19)30;/h2-10,13H,11-12,14-15H2,1H3,(H,27,29);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFWGPHJLRVEJQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4=CC5=CC=CC=C5OC4=O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23ClN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 6-benzyl-2-(2-oxo-2H-chromene-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

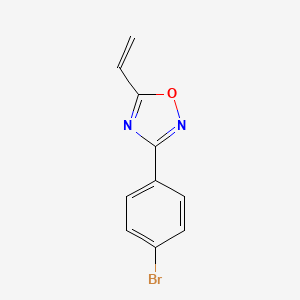

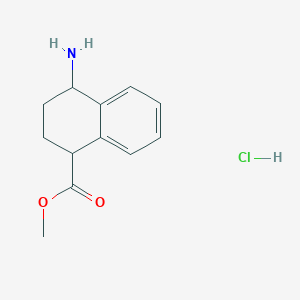

![2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2554001.png)

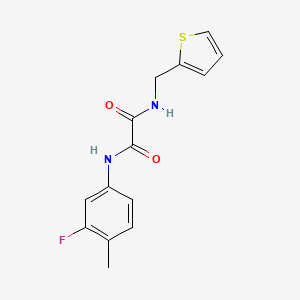

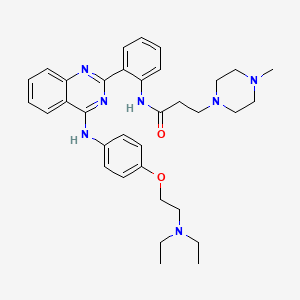

![N-methyl-N-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2554006.png)

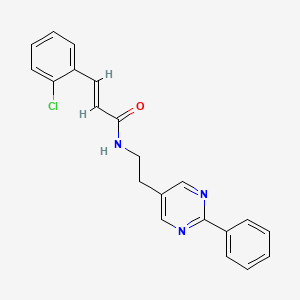

![2-[2-[(2,4-dichlorophenyl)carbamoyl]phenyl]acetic Acid](/img/structure/B2554007.png)

![N-(2,3-dimethylphenyl)-2-[(2-methoxyethyl)amino]acetamide hydrochloride](/img/structure/B2554008.png)

![6-(Furan-2-ylmethyl)-4,7,8-trimethyl-2-phenacylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2554012.png)

![2-(3-nitrophenyl)-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2554013.png)

![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide](/img/structure/B2554016.png)